molecular formula C8H4Cl2N2S B12653279 6,7-dichloro-1H-quinazoline-4-thione CAS No. 6954-86-5

6,7-dichloro-1H-quinazoline-4-thione

Katalognummer: B12653279
CAS-Nummer: 6954-86-5
Molekulargewicht: 231.10 g/mol
InChI-Schlüssel: ZNNUTBAMQVVTND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dichloro-1H-quinazoline-4-thione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of chlorine atoms at positions 6 and 7, along with a thione group at position 4, imparts unique chemical properties to this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dichloro-1H-quinazoline-4-thione typically involves the reaction of 2,3-dichloroaniline with carbon disulfide in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like potassium carbonate. The process can be summarized as follows:

    Step 1: 2,3-dichloroaniline reacts with carbon disulfide in the presence of potassium carbonate to form an intermediate.

    Step 2: The intermediate undergoes cyclization to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 6,7-Dichloro-1H-quinazoline-4-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like ammonia, thiols, or alcohols are used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted quinazoline derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 6,7-dichloro-1H-quinazoline-4-thione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and inflammation.

    Pathways Involved: It modulates signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.

Vergleich Mit ähnlichen Verbindungen

6,7-Dichloro-1H-quinazoline-4-thione can be compared with other quinazoline derivatives:

    Similar Compounds: 2,4-dichloro-6,7-dimethoxyquinazoline, 4,6,7-trisubstituted quinazoline derivatives.

    Uniqueness: The presence of chlorine atoms at positions 6 and 7, along with a thione group, distinguishes it from other quinazoline derivatives. This unique structure contributes to its distinct chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

6954-86-5

Molekularformel

C8H4Cl2N2S

Molekulargewicht

231.10 g/mol

IUPAC-Name

6,7-dichloro-1H-quinazoline-4-thione

InChI

InChI=1S/C8H4Cl2N2S/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13)

InChI-Schlüssel

ZNNUTBAMQVVTND-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=CC(=C1Cl)Cl)NC=NC2=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.